molecular formula C6H14O<br>CH3(CH2)4CH2OH<br>C6H14O B041254 1-Hexanol CAS No. 111-27-3

1-Hexanol

Cat. No.: B041254
CAS No.: 111-27-3
M. Wt: 102.17 g/mol
InChI Key: ZSIAUFGUXNUGDI-UHFFFAOYSA-N
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Mechanism of Action

1-Hexanol, also known as Hexan-1-ol or Hexanol, is an organic alcohol with a six-carbon chain and a condensed structural formula of CH3(CH2)5OH . This colorless liquid is slightly soluble in water but miscible with diethyl ether and ethanol .

Target of Action

This compound primarily targets the olfactory receptors as it is believed to be a component of the odor of freshly mown grass . It is also found in alarm pheromones emitted by the Koschevnikov gland of honey bees .

Mode of Action

The mode of action of this compound is primarily through its interaction with olfactory receptors, contributing to the characteristic smell of certain natural phenomena, such as freshly cut grass . .

Biochemical Pathways

This compound is produced industrially by the oligomerization of ethylene using triethylaluminium followed by oxidation of the alkylaluminium products . An alternative method of preparation entails hydroformylation of 1-pentene followed by hydrogenation of the resulting aldehydes . In a study, this compound was synthesized in E. coli by expressing bktb, hbd, crt, and ter genes to expand the CoA-dependent 1-butanol pathway .

Pharmacokinetics

Primary alcohols like this compound are oxidized via aldehyde intermediates to carboxylic acids which are either excreted or degraded further to carbon dioxide and water . In rabbits, oxidation plays a greater role than conjugation . After stepwise oxidation via hexanal to hexanoic acid, further metabolism follows the classical pathways of fatty acid β-oxidation .

Result of Action

The primary result of this compound’s action is its contribution to the characteristic smell of certain natural phenomena, such as freshly cut grass . It is also used in the perfume industry .

Preparation Methods

1-Hexanol can be synthesized through several methods:

Chemical Reactions Analysis

1-Hexanol undergoes various chemical reactions, including:

Properties

IUPAC Name

hexan-1-ol
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InChI

InChI=1S/C6H14O/c1-2-3-4-5-6-7/h7H,2-6H2,1H3
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InChI Key

ZSIAUFGUXNUGDI-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCO
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Molecular Formula

C6H14O, Array
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Related CAS

23275-26-5 (aluminum salt)
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DSSTOX Substance ID

DTXSID8021931, DTXSID001022586
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Molecular Weight

102.17 g/mol
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Physical Description

Hexanols appears as a clear colorless liquid mixture of isomeric six-carbon alcohols with similar chemical properties. Vapors are heavier than air. Used to make pharmaceuticals and as a solvent., N-hexanol appears as a clear colorless liquid. Flash point 149 °F. Less dense than water and insoluble in water. Vapors heavier than air., Liquid, Colorless liquid with a fruity odor; [CHEMINFO], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless, mobile liquid/mild, sweet, green
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Boiling Point

314.8 °F at 760 mmHg (USCG, 1999), 157 °C at 760 mm Hg, Boiling points at various pressures. [Table#1649], 156.00 to 157.00 °C. @ 760.00 mm Hg, 157 °C
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Flash Point

145 °F (USCG, 1999), 73.9 °C (Open cup), 58.4 °C (Closed cup), 145 °F (63 °C) (Closed cup), 63 °C c.c.
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Solubility

Sol in ethanol, acetone, chloroform; miscible with ether, benzene; slightly soluble in carbon tetrachloride, In water, 5,900 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 0.59, miscible with alcohol, ether, 1 ml in 175 ml water
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Density

0.85 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8153 at 25 °C/4 °C; 0.8082 at 35 °C/4 °C, Bulk density = 6.8 lb/gal, Relative density (water = 1): 0.82, 0.816-0.821
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Vapor Density

3.5 (Air = 1), Relative vapor density (air = 1): 3.52
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Vapor Pressure

38.78 mmHg (USCG, 1999), 0.92 [mmHg], 0.928 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 0.124
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Mechanism of Action

... Ethanol and 1-hexanol were found to have two competing concentration-dependent effects on the Ca(2+)- and phorbol ester- or diacylglycerol-dependent activities of PKCalpha associated with either RhoA or Cdc42, consisting of a potentiation at low alcohol levels and an attenuation of activity at higher levels. Measurements of the Ca(2+), phorbol ester, and diacylglycerol concentration-response curves for Cdc42-induced activation indicated that the activating effect corresponded to a shift in the midpoints of each of the curves to lower activator concentrations, while the attenuating effect corresponded to a decrease in the level of activity induced by maximal activator levels. The presence of ethanol enhanced the interaction of PKCalpha with Cdc42 within a concentration range corresponding to the potentiating effect, whereas the level of binding was unaffected by higher ethanol levels that were found to attenuate activity.
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Impurities

Co-products of acetaldehyde-crotonaldehyde reaction /to produce hexanol/ are 1-decanol and 1-octanol., The by-product of acetaldehyde-butyraldehyde aldolization /to produce hexanol/ is 2-ethyl-1-butanol., Commercial plasticizer hexanol contains acidity (0.001% as acetic acid), carbonyl (<0.003 wt % oxygen), and 0.05% moisture
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Color/Form

Colorless liquid

CAS No.

none, 111-27-3; 25917-35-5, 111-27-3, 25917-35-5, 71076-86-3, 286013-16-9
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Record name 286013-16-9
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URL https://echa.europa.eu/information-on-chemicals
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-HEXANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CP2QER8GS
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Record name 1-HEXANOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/565
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Record name 1-Hexanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012971
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 1-HEXANOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1084
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

-48.3 °F (USCG, 1999), -44.6 °C
Record name N-HEXANOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3584
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-HEXANOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/565
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1-Hexanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012971
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 1-HEXANOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1084
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Synthesis routes and methods

Procedure details

The present invention is directed to an antimicrobial composition and a method of using said composition, comprising an antimicrobially effective amount of DTEA and an amount of 1-butanol, cyclohexanol, hexyl alcohol, isobutanol, ethylene glycol phenyl ether, propylene glycol phenyl ether, or a mixture thereof effective to result in the antimicrobial composition having a freezing point of less than 0° C. at atmospheric pressure.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-Hexanol
Reactant of Route 2
1-Hexanol
Reactant of Route 3
1-Hexanol
Reactant of Route 4
1-Hexanol
Reactant of Route 5
1-Hexanol
Reactant of Route 6
1-Hexanol

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